(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine
Overview
Description
®-2-(Aminoethyl)-1-N-Boc-pyrrolidine is a chiral compound widely used in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with an aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure imparts unique chemical properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Aminoethyl)-1-N-Boc-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with ®-pyrrolidine-2-carboxylic acid.
Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group, forming ®-N-Boc-pyrrolidine-2-carboxylic acid.
Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the aminoethyl derivative through a substitution reaction with ethylenediamine under basic conditions.
Industrial Production Methods: Industrial production of ®-2-(Aminoethyl)-1-N-Boc-pyrrolidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of ®-N-Boc-pyrrolidine-2-carboxylic acid.
Continuous Flow Chemistry: Utilization of continuous flow reactors for efficient reduction and amination steps.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: ®-2-(Aminoethyl)-1-N-Boc-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as sodium periodate (NaIO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary amines.
Substitution Products: Free amine.
Scientific Research Applications
®-2-(Aminoethyl)-1-N-Boc-pyrrolidine finds applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(Aminoethyl)-1-N-Boc-pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The Boc protecting group provides stability, allowing the compound to be selectively deprotected under controlled conditions, revealing the active amine group that can participate in further reactions.
Comparison with Similar Compounds
(S)-2-(Aminoethyl)-1-N-Boc-pyrrolidine: The enantiomer of the compound with similar properties but different stereochemistry.
®-2-(Aminoethyl)-1-N-Fmoc-pyrrolidine: Similar structure with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
®-2-(Aminoethyl)-1-N-Cbz-pyrrolidine: Similar structure with a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness: ®-2-(Aminoethyl)-1-N-Boc-pyrrolidine is unique due to its chiral nature and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. The compound’s ability to undergo various chemical reactions and its applications in diverse fields make it a valuable tool in research and industry.
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKQOGWPICUKV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426856 | |
Record name | tert-Butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550378-07-9 | |
Record name | tert-Butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 550378-07-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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